Cas no 87666-57-7 (2,6-Diphenylaniline)

2,6-Diphenylaniline structure
2,6-Diphenylaniline structure
Product name:2,6-Diphenylaniline
CAS No:87666-57-7
MF:C18H15N
Molecular Weight:245.318404436111
MDL:MFCD09264304
CID:653814
PubChem ID:329766953

2,6-Diphenylaniline 化学的及び物理的性質

名前と識別子

    • [1,1':3',1''-Terphenyl]-2'-amine
    • 2,6-Diphenylaniline
    • m-Terphenyl-2′-amine
    • [1,1′:3′,1′′-Terphenyl]-2′-amine
    • m-Terphenyl-2′-amine (7CI)
    • AKOS015840529
    • MFCD09264304
    • E76250
    • 3-PHENYL-[1,1'-BIPHENYL]-2-AMINE
    • BS-53037
    • DSQMLISBVUTWJB-UHFFFAOYSA-N
    • DTXSID20451797
    • 87666-57-7
    • SCHEMBL1822460
    • CS-0122453
    • 2,6-Diphenylaniline, 99%
    • [1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -Terphenyl]-2 inverted exclamation mark -amine
    • DB-202541
    • SY301196
    • MDL: MFCD09264304
    • インチ: 1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2
    • InChIKey: DSQMLISBVUTWJB-UHFFFAOYSA-N
    • SMILES: NC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

計算された属性

  • 精确分子量: 245.120449483g/mol
  • 同位素质量: 245.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26
  • XLogP3: 4.5

じっけんとくせい

  • ゆうかいてん: 85-86 °C

2,6-Diphenylaniline Security Information

2,6-Diphenylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T15770-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
¥253.0 2023-09-06
Alichem
A019112255-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
$367.50 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T15770-5g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
5g
¥748.0 2024-07-18
A2B Chem LLC
AI58682-10g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
10g
$127.00 2024-04-19
Aaron
AR00IFEU-5g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 98%
5g
$72.00 2025-02-11
1PlusChem
1P00IF6I-10g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
10g
$276.00 2023-12-15
A2B Chem LLC
AI58682-250mg
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
250mg
$19.00 2024-04-19
1PlusChem
1P00IF6I-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
$41.00 2023-12-15
Ambeed
A830710-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
$37.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193093-5g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 98%
5g
¥1012.00 2024-04-27

2,6-Diphenylaniline 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Methanol
Reference
Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates
Truong, Thanh; et al, Organic Letters, 2012, 14(23), 5964-5967

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  72 h, 95 °C
Reference
π-Extended and Six-Coordinate Iron(II) Complexes: Structures, Magnetic Properties, and the Electrochemical Synthesis of a Conducting Iron(II) Metallopolymer
Djukic, Brandon; et al, Inorganic Chemistry, 2011, 50(15), 7334-7343

Synthetic Circuit 3

Reaction Conditions
Reference
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen ,  Phosphoric acid, tripotassium salt, heptahydrate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  80 min, 80 °C
Reference
Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF
Liu, Chun; et al, ARKIVOC (Gainesville, 2012, (9), 62-75

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine-κP](methane… Solvents: Tetrahydrofuran ,  Water ;  rt → 40 °C; 48 h, 40 °C
Reference
Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation
Gonzalez, Miguel I. ; et al, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 2497564-99-3 Solvents: Toluene-d8 ;  24 h, 110 °C
Reference
Catalytic C(sp2)-H Amination Reactions Using Dinickel Imides
Powers, Ian G.; et al, Organometallics, 2020, 39(21), 3794-3801

Synthetic Circuit 7

Reaction Conditions
Reference
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, 95 °C
Reference
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, reflux
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -70 °C; -70 °C → 0 °C
1.3 Reagents: Water ;  5 min, 0 °C
1.4 Reagents: Sulfuric acid Solvents: Water ;  15 min, neutralized
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Benzene ,  Water ;  rt → reflux; 72 h, reflux
Reference
High performance bulky α-diimine nickel(II) catalysts for ethylene polymerization
Vatankhah-Varnoosfaderani, Mohammad; et al, Iranian Polymer Journal, 2011, 20(11), 897-912

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Methanol
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
2.2 Solvents: Methanol
Reference
Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates
Truong, Thanh; et al, Organic Letters, 2012, 14(23), 5964-5967

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Toluene ,  Water ;  rt; 9 h, 90 °C
Reference
Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization
Hashimoto, Takuya ; et al, Angewandte Chemie, 2018, 57(24), 7200-7204

2,6-Diphenylaniline Raw materials

2,6-Diphenylaniline Preparation Products

2,6-Diphenylaniline 関連文献

2,6-Diphenylanilineに関する追加情報

[1,1':3',1''-Terphenyl]-2'-amine: A Comprehensive Overview

The compound [1,1':3',1''-Terphenyl]-2'-amine, also known by its CAS number 87666-57-7, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceuticals and materials science. This molecule belongs to the class of terphenylamines, which are characterized by their extended conjugated aromatic systems. The unique structure of this compound, featuring three phenyl rings connected through single bonds, renders it particularly interesting for a wide range of applications.

Over the past decade, research into terphenylamine derivatives has intensified due to their potential as building blocks for advanced materials and bioactive agents. The presence of the amino group at the 2' position provides this compound with distinct electronic and steric properties, making it a valuable component in drug design and development. Recent studies have highlighted its role in drug delivery systems, photodynamic therapy, and antioxidant applications, underscoring its versatility across multiple biomedical domains.

One of the most compelling aspects of [1,1':3',1''-Terphenyl]-2'-amine is its ability to act as a free radical scavenger. This property has been extensively explored in the context of antioxidant therapy, where molecules capable of neutralizing reactive oxygen species (ROS) are highly sought after. Preclinical studies have demonstrated that this compound exhibits potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

Another area of active research involving [1,1':3',1''-Terphenyl]-2'-amine is its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a minimally invasive treatment modality that uses light-activated drugs to target and destroy cancer cells. The extended conjugation in this molecule enhances its ability to absorb light energy at specific wavelengths, making it an ideal candidate for this application. Recent advancements in light delivery systems have further augmented the effectiveness of this approach, paving the way for its clinical translation.

From a synthetic perspective, [1,1':3',1''-Terphenyl]-2'-amine serves as a valuable precursor for the synthesis of more complex molecules. Its structure allows for easy functionalization at various positions, enabling chemists to tailor it for specific biomedical applications. For instance, introducing hydroxyl or methoxy groups at strategic locations can modulate its lipophilicity, solubility, and binding affinity to biological targets, thereby optimizing its pharmacokinetic properties.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on exploring the biocompatibility and bioavailability of this compound. These studies have revealed that [1,1':3',1''-Terphenyl]-2'-amine exhibits favorable pharmacokinetic profiles, with minimal toxicity to healthy cells. This makes it a safer alternative to conventional chemotherapeutic agents, which are often associated with severe side effects.

In the realm of drug discovery, this compound has shown remarkable potential as a lead molecule for the development of antineoplastic drugs. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and metastasis has been demonstrated in several in vitro and in vivo models. Additionally, its role in modulating the tumor microenvironment offers new avenues for combination therapies aimed at enhancing treatment efficacy.

Looking ahead, the continued exploration of [1,1':3',1''-Terphenyl]-2'-amine is poised to yield groundbreaking insights into its therapeutic applications. Ongoing research is focused on unraveling the molecular mechanisms underlying its bioactivity and optimizing its delivery systems to maximize therapeutic outcomes. As our understanding of this compound deepens, it is expected to play an increasingly pivotal role in the development of next-generation medicines.

[1,1':3',1''-Terphenyl]-2'-amine stands at the intersection of pharmaceutical chemistry and materials science, offering a unique blend of properties that make it indispensable to modern biomedical research. Its journey from a laboratory curiosity to a potential therapeutic agent exemplifies the transformative power of innovative drug discovery. With ongoing advancements in synthetic methods and biological evaluation techniques, this compound is set to unlock new frontiers in the treatment of complex diseases.

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